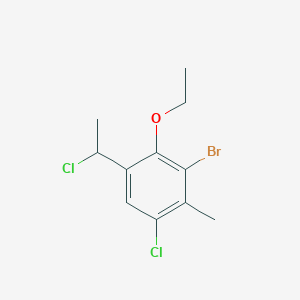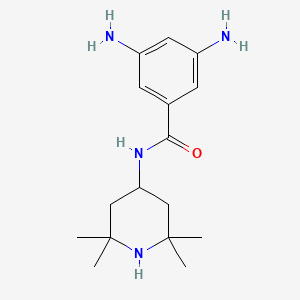![molecular formula C16H17N3 B8632911 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918513-12-9](/img/structure/B8632911.png)
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation, differentiation, and angiogenesis.
Medicine: Potential therapeutic agent for treating cancers that involve abnormal FGFR signaling pathways.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By inhibiting these receptors, the compound can disrupt the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, with varying degrees of inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its potent inhibitory activity against multiple FGFRs, making it a promising candidate for cancer therapy. Its structure allows for specific interactions with the FGFRs, which is not commonly observed in other similar compounds.
Propriétés
Numéro CAS |
918513-12-9 |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-[(6-propan-2-ylpyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H17N3/c1-11(2)15-6-5-12(9-18-15)8-13-10-19-16-14(13)4-3-7-17-16/h3-7,9-11H,8H2,1-2H3,(H,17,19) |
Clé InChI |
BSJWRNUQVISVIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)











![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)
